molecular formula C7H3F5O2 B13425815 3,6-Difluoro-2-(trifluoromethoxy)phenol

3,6-Difluoro-2-(trifluoromethoxy)phenol

Cat. No.: B13425815
M. Wt: 214.09 g/mol
InChI Key: OGVYHRKUWIOXBI-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound with the molecular formula C7H3F5O2. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method allows for efficient synthesis under controlled conditions.

Industrial Production Methods

Industrial production of 3,6-Difluoro-2-(trifluoromethoxy)phenol may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms and the trifluoromethoxy group can influence the reactivity of the phenol ring, making it susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate nucleophilic substitution reactions.

    Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can be employed to promote electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, providing insights into biological processes.

    Medicine: Its potential as a pharmaceutical intermediate allows for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application, but the overall mechanism often involves modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Difluoro-2-(trifluoromethoxy)phenol stands out due to the combined presence of multiple fluorine atoms and a trifluoromethoxy group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions.

Properties

Molecular Formula

C7H3F5O2

Molecular Weight

214.09 g/mol

IUPAC Name

3,6-difluoro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3F5O2/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2,13H

InChI Key

OGVYHRKUWIOXBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)OC(F)(F)F)F

Origin of Product

United States

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